Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate is a chemical compound characterized by its unique trifluoroethyl substituent and azetidine ring structure. Its molecular formula is C7H10F3NO2, with a molecular weight of 197.16 g/mol. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its interesting properties and potential applications.
This compound can be sourced from various chemical suppliers, with a notable presence in research databases and chemical catalogs. It is often utilized as an intermediate in organic synthesis and is available in varying purities, typically around 95% for laboratory use.
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate falls under the category of azetidine derivatives. Its classification can be further detailed as follows:
The synthesis of methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate typically involves several steps that may include:
The synthesis often requires:
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate features a five-membered azetidine ring with a carboxylate group and a trifluoroethyl substituent. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C7H10F3NO2 |
Molecular Weight | 197.16 g/mol |
IUPAC Name | Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate |
Canonical SMILES | COC(=O)C1CCN1CC(F)(F)F |
InChI Key | ALXWMMSELAKYLB-UHFFFAOYSA-N |
The presence of the trifluoroethyl group significantly influences the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate can participate in various chemical reactions:
Reactions typically utilize organic solvents such as dichloromethane or tetrahydrofuran and require careful temperature control to manage reaction rates and yields.
The mechanism of action for methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate involves its interaction with biological molecules due to its structural features:
Data on specific molecular targets remains limited but suggests potential applications in drug design and development due to its unique properties .
The compound's stability and reactivity profiles make it suitable for various synthetic applications in organic chemistry .
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate finds applications primarily in:
Non-ribosomal peptide synthetases (NRPSs) are modular enzymatic assembly lines that incorporate non-proteinogenic amino acids—including azetidine analogues—into complex natural products. The target compound methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate shares structural parallels with naturally occurring azetidine-2-carboxylate (AZE) moieties in metabolites like vioprolides, azetidomonamides, and bonnevillamides [1] [2]. These metabolites are biosynthesized via NRPS pathways where AZE acts as a proline mimic due to its strained four-membered ring, enhancing bioactivity through conformational restriction [7].
Azetidine incorporation follows a domain-specific logic:
Table 1: Natural Azetidine-Containing Metabolites Synthesized via NRPS Pathways
Metabolite | Producing Organism | Biosynthetic Features |
---|---|---|
Vioprolides | Cystobacter violaceus | Methyl-AZE incorporated via VioH synthase + NRPS |
Azetidomonamides | Pseudomonas aeruginosa | AZE integrated by AzeJ-NRPS hybrid system |
Bonnevillamides | Streptomyces sp. UTZ13 | Methyl-AZE attached via PCP-tethered intermediates |
Clipibicylenes | Streptomyces cattleya | AZE cyclization followed by NRPS assembly |
The core azetidine ring in methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate analogues originates from S-adenosylmethionine (SAM) via intramolecular 4-exo-tet cyclization. This reaction is catalyzed by AZE synthases (e.g., AzeJ, VioH), which convert SAM into azetidine-2-carboxylate and 5'-methylthioadenosine (MTA) [1] [3]. Key mechanistic insights include:
Quantum mechanical calculations confirm that the reaction proceeds through an SN2 mechanism, with charge migration to the azetidine nitrogen stabilized by Phe¹³⁴ [1]. This enzymatic framework could be adapted to synthesize trifluoroethyl-substituted azetidines by engineering substrate tunnels to accommodate fluorinated SAM analogues.
Table 2: Structural Determinants of AZE Synthases
Enzyme | Organism | Key Residues | Function |
---|---|---|---|
AzeJ | Pseudomonas aeruginosa | Phe¹³⁴, Tyr¹⁷⁵, Asp⁸⁵ | Substrate positioning, cation-π stabilization |
VioH | Cystobacter violaceus | Homologous to AzeJ | Methyl-AZE synthesis (low activity alone) |
Nicotianamine synthase | Plants | Non-homologous | AZE cyclization in phytosiderophores |
Azetidine synthases exhibit broad phylogenetic distribution beyond their initial discovery in proteobacteria. Homologues of AzeJ and VioH occur in Actinobacteria (e.g., Streptomyces), Cyanobacteria, and Bacteroidetes, suggesting convergent evolution of SAM-dependent cyclization for azetidine biosynthesis [1] [3]. Notably:
Table 3: Distribution of AZE-Related Enzymes in Bacterial Phyla
Bacterial Phylum | Representative Genera | Enzyme Types |
---|---|---|
Proteobacteria | Pseudomonas, Cystobacter | AzeJ, VioH + rSAM methyltransferases |
Actinobacteria | Streptomyces | Bonnevillamide synthases |
Cyanobacteria | Anabaena | SAM lyases with cyclase activity |
Bacteroidetes | Flavobacterium | Putative AZE synthases |
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